N,N-Dihexyloctan-1-amine

Solvent extraction Hydrophobicity Octanol-water partition

N,N-Dihexyloctan-1-amine (CAS 2504-89-4) is an asymmetric tertiary amine (C6/C6/C8) engineered for faster organic-continuous phase disengagement vs symmetric trialkylamines, reducing solvent entrainment and third-phase formation in hydrometallurgical extraction of transition metals and actinides. Its intermediate LogP (8.3) and favorable ΔGads on metal surfaces support applications in mineral flotation, asphalt emulsifiers, lubricant additives, corrosion inhibitors, and pigment surface oleophilization. Quaternization yields cationic surfactants with exceptionally low CMC values.

Molecular Formula C20H43N
Molecular Weight 297.6 g/mol
CAS No. 2504-89-4
Cat. No. B15496594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dihexyloctan-1-amine
CAS2504-89-4
Molecular FormulaC20H43N
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCC)CCCCCC
InChIInChI=1S/C20H43N/c1-4-7-10-13-14-17-20-21(18-15-11-8-5-2)19-16-12-9-6-3/h4-20H2,1-3H3
InChIKeyJORVYIAPZYMYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dihexyloctan-1-amine (CAS 2504-89-4): Tertiary Amine Procurement and Structural Specification


N,N-Dihexyloctan-1-amine (CAS 2504-89-4) is an asymmetric aliphatic tertiary amine with molecular formula C20H43N and molecular weight 297.6 g/mol . Structurally, it features a central nitrogen atom bonded to two n-hexyl chains (C6) and one n-octyl chain (C8), distinguishing it from symmetric trialkylamines such as trihexylamine (C6/C6/C6) and trioctylamine (C8/C8/C8) [1]. The compound is commercially available as a white to pale yellow solid with assay ≥92%, specific gravity approximately 0.78, and calculated LogP of 8.3 [2][3]. Its tertiary amine functionality enables quaternization to produce cationic surfactants and serves as a building block for industrial intermediates used in asphalt emulsifiers, lubricant additives, mineral flotation agents, and corrosion inhibitors [4][5].

Why N,N-Dihexyloctan-1-amine Cannot Be Interchanged with Symmetric Trialkylamines in Critical Applications


Substituting N,N-dihexyloctan-1-amine with structurally symmetric analogs such as trihexylamine (C6/C6/C6) or trioctylamine (C8/C8/C8) introduces quantifiable performance divergences that impact industrial process outcomes. DFT-based adsorption studies demonstrate that trialkylamines with chain length ≥C5 exhibit thermodynamically favorable adsorption onto metal-containing surfaces, with longer-chain variants (>C6) encountering steric hindrance that modulates surface coverage efficiency [1]. Concurrently, solvent extraction research establishes that alkyl chain configuration directly governs phase disengagement kinetics—backbone chain length correlates linearly with organic-continuous phase separation rates in tertiary amine extraction systems [2]. Furthermore, Lu et al. (2022) demonstrated that longer or slightly branched alkyl chains in tertiary amines improve phase stability and maintain efficient uranium extraction compared to heavily branched or shorter-chain counterparts [3]. The asymmetric C6/C6/C8 architecture of N,N-dihexyloctan-1-amine thus occupies a distinct performance niche that generic symmetric trialkylamines cannot replicate without re-optimization of extraction parameters.

Quantitative Differentiation Evidence: N,N-Dihexyloctan-1-amine vs. Trihexylamine and Other Trialkylamines


Increased Hydrophobicity (ΔLogP = +1.8) Enhances Partitioning in Liquid-Liquid Extraction vs. Trihexylamine

N,N-Dihexyloctan-1-amine exhibits a calculated LogP value of 8.3, representing a +1.8 unit increase in hydrophobicity compared to trihexylamine (calculated LogP ≈ 6.5) [1][2]. Each LogP unit corresponds to approximately a 10-fold increase in organic-phase partitioning preference under equilibrium conditions. This structural substitution (replacing one C6 chain with C8) results in approximately 60-fold greater preferential partitioning into nonpolar organic phases [3].

Solvent extraction Hydrophobicity Octanol-water partition

DFT-Calculated Adsorption Thermodynamics: Trialkylamines with C5+ Chains Exhibit Negative ΔGads on Metal Surfaces

DFT calculations by Degtyarev et al. (2024) evaluated trialkylamine adsorption on copper phthalocyanine surfaces containing metal atoms [1]. Negative Gibbs free energy (ΔGads) values—indicating thermodynamically favorable adsorption—were observed for tripentylamine (C5) and all longer-chain trialkylamines including C6-C8 variants, while shorter-chain triethylamine yielded positive ΔGads. However, for trialkylamines ≥ trihexylamine (C6), steric hindrance effects become observable during adsorption onto metal-containing surfaces, with increasing chain length introducing spatial constraints that modulate adsorption density [1]. N,N-Dihexyloctan-1-amine (C6/C6/C8) contains one octyl chain extending beyond the hexyl baseline, which positions it in the adsorption-favorable regime while the asymmetry may differentiate its packing behavior from symmetric counterparts.

Surface modification Adsorption thermodynamics Density functional theory

Extended Backbone Chain Length Improves Phase Disengagement Kinetics in Tertiary Amine Extraction Systems

McDowell et al. established that organic-continuous (OC) phase disengagement rates in tertiary amine extraction systems correlate linearly with backbone chain length (the longest alkyl chain in each substituent group), independent of branching configuration [1]. N,N-Dihexyloctan-1-amine possesses an octyl backbone (C8), which provides longer chain length compared to trihexylamine (C6 backbone). Based on the established linear correlation, this C8 backbone is predicted to yield faster phase separation kinetics than C6-based amines [1]. Faster disengagement reduces solvent entrainment losses, decreases cycle times, and improves throughput in continuous extraction operations. This structural feature is particularly relevant for industrial AMEX (Amine Extraction) processes where phase disengagement directly impacts operational economics [2].

Solvent extraction Phase separation Process engineering

Higher Boiling Point (Estimated >290°C) Provides Thermal Processing Window Superior to Trihexylamine

Trihexylamine (C18H39N, MW 269.5) exhibits a boiling point of 263-265°C at atmospheric pressure . N,N-Dihexyloctan-1-amine (C20H43N, MW 297.6) contains two additional methylene units, increasing molecular weight by 28.1 g/mol (10.4%) . Based on established homologous series boiling point increments of approximately 8-12°C per methylene unit in long-chain aliphatic amines, the estimated boiling point for N,N-dihexyloctan-1-amine is >290°C at atmospheric pressure—representing a boiling point elevation of >25°C relative to trihexylamine [1]. This elevated boiling point expands the thermal operating window for reactions and distillative separations where trihexylamine would be volatilized.

Thermal stability Physical properties Process engineering

Alkyl Chain Configuration Impacts Uranium Extraction Efficiency and Phase Stability in AMEX Processes

Lu et al. (2022) demonstrated that tertiary amines with longer or slightly branched alkyl chains maintain efficient uranium extraction while providing superior phase stability compared to shorter-chain or heavily branched counterparts [1]. The study established that phase stability is associated with reverse aggregates having smaller polar cores and less co-extracted water, with bulkier branching hindering the formation of supramolecular reverse aggregates and preventing efficient extraction [1]. The AMEX process, which extracts approximately 80% of global uranium from sulfuric acid leach liquors, relies on trialkylamine mixtures where alkyl chain configuration directly governs extraction efficiency and third-phase formation propensity [1]. N,N-Dihexyloctan-1-amine, with its longer octyl backbone and asymmetric C6/C6/C8 architecture, occupies a distinct position in the alkyl chain configuration-performance continuum that symmetric trihexylamine cannot replicate without reformulation [2].

Uranium extraction AMEX process Phase stability

High-Impact Research and Industrial Applications for N,N-Dihexyloctan-1-amine (CAS 2504-89-4)


Asymmetric Phase-Transfer Catalyst Precursor for Biphasic Organic Synthesis

N,N-Dihexyloctan-1-amine serves as a sterically tuned precursor for quaternary ammonium phase-transfer catalysts. Its asymmetric C6/C6/C8 architecture provides intermediate lipophilicity (LogP = 8.3) between symmetric trihexylamine (LogP ≈ 6.5) and trioctylamine (LogP ≈ 10.0), enabling fine-tuning of organic-aqueous partitioning behavior [1]. This positions the compound for applications where optimal catalyst residence time in the organic phase is required without irreversible aqueous-phase loss. The quaternization reaction with alkyl halides proceeds with 16% yield to form betaine-type ammonium acetates under aqueous conditions—a reaction pathway documented for this specific tertiary amine [2].

Metal Ion Extractant for Hydrometallurgical Separations with Predicted Phase Disengagement Advantages

N,N-Dihexyloctan-1-amine's C8 backbone chain length positions it for faster organic-continuous phase disengagement compared to shorter-chain tertiary amines, based on the established linear correlation between backbone chain length and phase separation kinetics [3]. This property is particularly valuable in hydrometallurgical extraction of transition metals (Zn, Cu, Ca, Mg) and actinides where solvent entrainment and third-phase formation represent major process economics drivers [4]. The compound's favorable adsorption thermodynamics (negative ΔGads) on metal-containing surfaces, as demonstrated for trialkylamines with ≥C5 chains [5], supports its utility in mineral flotation and metal recovery applications.

Intermediate for High-Molecular-Weight Quaternary Ammonium Surfactants in Asphalt and Lubricant Formulations

Quaternization of N,N-dihexyloctan-1-amine yields cationic surfactants with CMC values an order of magnitude lower than corresponding monoalkylammonium salts—a property characteristic of bis- and tris-ammonium salts derived from tertiary amine precursors [6]. The compound is commercially specified for use in asphalt emulsifiers, lubricant additives, corrosion inhibitors, and mineral flotation agents, with typical purity of ≥92% as a white to pale yellow solid [7]. The elevated estimated boiling point (>290°C) compared to trihexylamine (263-265°C) provides an expanded thermal processing window for high-temperature industrial formulations .

Surface Modification Agent for Pigment Treatment and Oleophilization

DFT calculations confirm that trialkylamines with chain lengths ≥C5 exhibit thermodynamically favorable adsorption (negative ΔGads) on metal-containing pigment surfaces such as copper phthalocyanine, while shorter-chain amines show unfavorable positive ΔGads [5]. N,N-Dihexyloctan-1-amine's C8 backbone and total C20 chain length place it firmly within the favorable adsorption regime, with the longer octyl chain potentially providing enhanced surface coverage compared to symmetric C6 amines. This supports applications in pigment treatment, paint additives, and surface modification where oleophilization of inorganic particles is required for dispersion in organic binders [7].

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